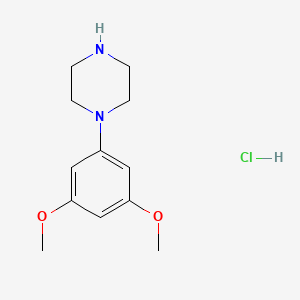

1-(3,5-Dimethoxyphenyl)piperazine hydrochloride

Description

1-(3,5-Dimethoxyphenyl)piperazine hydrochloride is an arylpiperazine derivative characterized by a piperazine ring substituted with a 3,5-dimethoxyphenyl group. Notably, derivatives of this compound, such as RX-5902, exhibit anti-cancer properties by targeting β-catenin signaling via inhibition of Y593-phosphorylated p68 RNA helicase . Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related arylpiperazine derivatives .

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-15-11-7-10(8-12(9-11)16-2)14-5-3-13-4-6-14;/h7-9,13H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOUOXHKUVDOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCNCC2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride typically involves the reaction of 3,5-dimethoxyaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Properties

1-(3,5-Dimethoxyphenyl)piperazine hydrochloride is known for its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that compounds in the piperazine family can influence neurotransmitter levels, leading to various behavioral effects. For instance, studies have shown that piperazine derivatives can increase dopamine and serotonin levels, which may result in both desirable and adverse effects on mood and cognition .

Table 1: Key Pharmacological Effects

| Effect | Mechanism | Implications |

|---|---|---|

| Increased Dopamine | Inhibition of dopamine reuptake | Potential for stimulant effects |

| Increased Serotonin | Agonism at 5-HT2A receptors | Possible entactogenic effects |

| Cardiovascular Impact | Elevated norepinephrine levels | Risk of hypertension and tachycardia |

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications in treating various conditions:

- Cognitive Enhancement : Some studies suggest that piperazine derivatives may help improve cognitive function and memory, making them candidates for treating cognitive deficits associated with conditions like dementia .

- Mood Disorders : Given its serotonergic activity, there is ongoing research into using this compound as a treatment for mood disorders such as depression and anxiety. Its ability to modulate serotonin levels could provide therapeutic benefits .

- Addiction Treatment : The stimulating properties of piperazine derivatives have led to investigations into their use in addiction therapy, particularly for substances that affect dopaminergic pathways .

Case Studies and Research Findings

Several studies have documented the effects of this compound in clinical settings:

- A study published in a pharmacological journal highlighted the compound's role in enhancing cognitive functions in animal models. The results indicated significant improvements in memory retention and learning abilities when administered at specific dosages .

- Another research effort focused on the compound's safety profile and side effects. The study noted that while there are beneficial effects on mood enhancement, there are also risks of cardiovascular side effects due to increased norepinephrine levels .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(3,5-dimethoxyphenyl)piperazine hydrochloride are influenced by its aryl substituents. Below is a detailed comparison with key analogs:

Halogen-Substituted Analogs

- 1-(3,5-Dichlorophenyl)piperazine Dihydrochloride Molecular Formula: C₁₀H₁₄Cl₄N₂ Key Differences: Replacing methoxy (-OCH₃) groups with chlorine atoms increases lipophilicity and electron-withdrawing effects, enhancing affinity for serotonin (5-HT) receptors. Pharmacological Activity: Exhibits higher 5-HT₂A receptor binding compared to methoxy-substituted analogs, as chlorine enhances receptor interactions .

1-(3,5-Difluorophenyl)piperazine Hydrochloride

Methoxy-Substituted Analogs

1-(2-Methoxyphenyl)piperazine

- Pharmacological Activity : Acts as a 5-HT₁A/5-HT₂ agonist, demonstrating variable effects on sympathetic nerve discharge (SND). The ortho-methoxy group reduces steric hindrance, favoring receptor binding .

- Structural Impact : Compared to 3,5-dimethoxy substitution, the single methoxy group at the 2-position alters receptor selectivity and potency .

- 1-(2,5-Dimethoxyphenyl)piperazine Hydrochloride Molecular Formula: C₁₂H₁₈N₂O₂·HCl Key Differences: The 2,5-dimethoxy pattern is associated with hallucinogenic activity via 5-HT₂A activation, contrasting with the 3,5-substituted analog’s anticancer focus .

Hybrid Derivatives

- HBK Compounds (e.g., HBK14–HBK19) Structural Features: Incorporate alkyl or aryloxypropyl chains linked to the piperazine core. For example, HBK14 has a 2,6-dimethylphenoxyethoxyethyl group. Pharmacological Activity: These derivatives show varied serotonin receptor affinities, with HBK15 (chloro-substituted) exhibiting higher 5-HT₁A antagonism compared to methoxy analogs .

Comparative Data Table

Pharmacological and Therapeutic Implications

- Neurological Effects : Methoxy-substituted compounds generally exhibit milder CNS side effects compared to halogenated analogs, which show stronger 5-HT receptor modulation .

Biological Activity

1-(3,5-Dimethoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. It is a derivative of piperazine, which is known for its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3,5-dimethoxyphenyl group. This unique structure contributes to its pharmacological properties and interaction with biological targets.

This compound interacts with various receptors and enzymes in the body. Its mechanism of action may involve:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.

- Enzyme Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways.

Further research is necessary to fully elucidate these mechanisms and their implications for therapeutic use.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, RX-5902, a related compound, demonstrated effectiveness in inhibiting tumor growth in various cancer models:

| Study | Cancer Type | Dosage | Outcome |

|---|---|---|---|

| Renal Tumor (Caki-1) | 50 mg/kg | Reduced tumor volume significantly | |

| Breast Cancer (MDA-MB-231) | 160 mg/kg | Improved survival rates in mice |

These findings suggest that the compound may have potential as an anticancer agent.

Neuroprotective Effects

The antioxidative properties of piperazine derivatives have been explored in the context of neurodegenerative diseases. A study showed that related compounds could protect neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) levels:

- Cell Model : SH-SY5Y cells

- Assay : MTT assay indicated no significant toxicity at concentrations up to 80 μM.

- Protection Mechanism : Most tested compounds effectively protected against oxidative damage, suggesting potential applications in neuroprotection .

Case Studies and Research Findings

- Anticancer Activity : A study focusing on RX-5902 demonstrated its ability to suppress cyclin D1 and c-Myc expression, leading to reduced tumor proliferation . The IC50 for inhibiting β-catenin dependent ATPase activity was reported at 61 nM, indicating potent activity against specific cancer pathways.

- Neuroprotective Studies : Research on piperazine derivatives showed that they could induce apoptosis in cancer cell lines through caspase activation and p53 pathway modulation . This highlights their dual role in both cancer treatment and neuroprotection.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Substituents | Biological Activity |

|---|---|---|

| 1-(3,5-Dimethylphenyl)piperazine | Methyl groups | Different receptor interactions |

| 1-(4-Methoxyphenyl)piperazine | Methoxy group at position 4 | Altered pharmacodynamics |

These comparisons illustrate how variations in substituents can significantly influence biological activity.

Q & A

Q. What are the recommended synthesis routes for 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclo-condensation reactions between substituted anilines and piperazine derivatives. For example, halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) can react with 3,5-dimethoxyaniline under aqueous conditions without catalysts . Optimization strategies include:

- Temperature control : Maintain 140°C for piperazine activation .

- Catalyst screening : Acidic catalysts (e.g., HCl) improve salt formation .

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Q. What analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- 1H NMR : Verify aromatic proton signals (δ 6.3–6.7 ppm for dimethoxy substituents) and piperazine ring protons (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm N–H stretching (3300–3500 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹) from methoxy groups .

- HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm .

Q. What safety protocols should be implemented during laboratory handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C in dry, dark environments to prevent hydrolysis .

Q. What are the critical parameters for stable storage to prevent degradation?

- Methodological Answer :

- Moisture control : Store with desiccants (e.g., silica gel) to avoid deliquescence .

- Temperature : Avoid prolonged exposure >25°C to prevent thermal decomposition .

- Light sensitivity : Use amber glass containers to minimize photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Bioavailability adjustments : Use solubility enhancers (e.g., cyclodextrins) or prodrug formulations to improve absorption .

- Metabolic profiling : Conduct LC-MS studies to identify active metabolites and compare in vitro/in vivo half-lives .

- Dose calibration : Adjust dosing regimens based on pharmacokinetic parameters (e.g., AUC, Cmax) .

Q. What strategies improve aqueous solubility for enhanced bioavailability?

- Methodological Answer :

- Salt formation : Explore alternative counterions (e.g., citrate, phosphate) to increase hydrophilicity .

- Co-solvent systems : Use PEG-400 or DMSO in preclinical formulations .

- Nanoparticle encapsulation : Employ liposomal carriers to improve dissolution rates .

Q. How do structural modifications influence receptor binding affinity and selectivity?

- Methodological Answer :

- Piperazine ring substitution : Replace methoxy groups with halogens (e.g., Cl) to test SAR at serotonin receptors (e.g., 5-HT1A/2A) .

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes and optimize substituent positions .

- In vitro assays : Perform competitive binding studies with radiolabeled ligands (e.g., [³H]-8-OH-DPAT) to quantify affinity shifts .

Q. What computational approaches predict metabolic pathways?

- Methodological Answer :

- QSAR modeling : Train models on cytochrome P450 (CYP) substrate data to predict oxidation sites .

- In silico tools : Use MetaSite or GLORYx to simulate Phase I/II metabolism and identify potential toxic metabolites .

- Density Functional Theory (DFT) : Calculate activation energies for demethylation or hydroxylation reactions .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.